molecular formula C15H17ClN4OS2 B3452046 1-(4-chlorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine

1-(4-chlorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine

Cat. No. B3452046
M. Wt: 368.9 g/mol
InChI Key: TXEVXBNYXJDVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine is a chemical compound with potential applications in scientific research. It is a piperazine derivative with a thiadiazole ring and a chlorophenyl group. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential use in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine is not fully understood. However, it is believed to act as a partial agonist at certain neurotransmitter receptors, such as the serotonin 5-HT1A receptor. This compound may also modulate the activity of other neurotransmitter systems, such as the dopamine and glutamate systems.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been found to increase dopamine and serotonin levels in certain brain regions. It has also been shown to have anxiolytic and antipsychotic effects in some animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine in lab experiments is its potential as a probe molecule for studying certain proteins. This compound may also have therapeutic potential for certain diseases. However, one limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine. One direction is to further study its mechanism of action and binding properties to certain proteins. Another direction is to investigate its potential as a therapeutic agent for certain diseases, such as schizophrenia and anxiety disorders. Additionally, more research is needed to optimize the synthesis method and improve the yield and purity of this compound.
Conclusion
This compound is a piperazine derivative with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to new insights into its potential as a therapeutic agent and as a probe molecule for studying certain proteins.

Scientific Research Applications

1-(4-chlorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine has potential applications in scientific research. It can be used as a probe molecule to study the binding properties of certain proteins, such as G protein-coupled receptors. This compound has also been studied for its potential as a therapeutic agent for certain diseases, such as schizophrenia and anxiety disorders.

properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS2/c1-11-17-18-15(23-11)22-10-14(21)20-8-6-19(7-9-20)13-4-2-12(16)3-5-13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEVXBNYXJDVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-chlorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine

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